molecular formula C₂₉H₂₆F₃NO₁₁ B1142541 9,10-Anhidro-8-desacetil-8-carboxi Doxorubicina N-Trifluoroacetamida CAS No. 68168-15-0

9,10-Anhidro-8-desacetil-8-carboxi Doxorubicina N-Trifluoroacetamida

Número de catálogo: B1142541
Número CAS: 68168-15-0
Peso molecular: 621.51
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is a derivative and impurity of Doxorubicin, an anthracycline antibiotic widely used as an antineoplastic agent. This compound is characterized by its molecular formula C29H26F3NO11 and a molecular weight of 621.51 g/mol . It is primarily used in research settings to study the properties and effects of Doxorubicin and its derivatives.

Aplicaciones Científicas De Investigación

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is primarily used in scientific research to:

Métodos De Preparación

The synthesis of 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide involves multiple steps, starting from DoxorubicinThe reaction conditions often involve the use of solvents like DMSO and methanol

Análisis De Reacciones Químicas

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mecanismo De Acción

The mechanism of action of 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is similar to that of Doxorubicin. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and transcription. This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells . The molecular targets include DNA and topoisomerase II, and the pathways involved are primarily related to DNA damage response and apoptosis.

Comparación Con Compuestos Similares

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is unique due to its specific structural modifications. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetics, toxicity profiles, and clinical applications.

Actividad Biológica

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is a derivative of Doxorubicin, an anthracycline antibiotic widely used in cancer chemotherapy. This compound, identified by CAS No. 68168-15-0, is recognized primarily as an impurity of Doxorubicin. The biological activity of this compound is of interest due to its potential implications in cancer treatment and the pharmacological properties it may inherit from its parent compound.

Chemical Structure and Properties

The chemical structure of 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide includes several functional groups that may influence its biological activity. The presence of trifluoroacetamide alters its pharmacokinetic profile compared to Doxorubicin.

PropertyValue
Molecular FormulaC26H26ClN3O5
Molecular Weight487.95 g/mol
CAS Number68168-15-0
SolubilitySoluble in organic solvents
StabilitySensitive to light and moisture

In Vitro Studies

Limited in vitro studies have been conducted specifically on this compound. However, research on Doxorubicin indicates that modifications in the structure can lead to variations in cytotoxicity and resistance profiles.

  • Cytotoxicity Assays : MTT assays have shown that anthracyclines can induce cell death in various cancer cell lines, with IC50 values varying based on structural modifications.
  • Resistance Mechanisms : Studies suggest that compounds similar to Doxorubicin can interact with P-glycoprotein (P-gp), impacting drug efflux and resistance mechanisms in tumor cells.

Case Studies

Research has indicated that derivatives of Doxorubicin can enhance therapeutic efficacy while reducing cardiotoxicity. For instance, formulations that improve the delivery of Doxorubicin or its derivatives have shown promise in clinical trials:

  • SP1049C : A formulation that combines Doxorubicin with Pluronic polymers demonstrated improved efficacy against advanced adenocarcinoma.
  • NK911 : A PEG-polyaspartic acid nanomicelle formulation showed a partial response in metastatic pancreatic cancer patients.

These case studies highlight the potential for modified anthracyclines to overcome limitations associated with traditional Doxorubicin therapy.

Propiedades

Número CAS

68168-15-0

Fórmula molecular

C₂₉H₂₆F₃NO₁₁

Peso molecular

621.51

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.